Literature review of 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene synthesis pathways
Literature review of 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene synthesis pathways
Executive Summary & Strategic Importance
8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene (CAS: 142273-44-7) serves as a critical fluorinated building block in medicinal chemistry. It functions as a protected form of 4-fluoro-3-cyclohexen-1-one , a scaffold frequently employed to introduce metabolic stability and bioisosteric properties into drug candidates. The vinyl fluoride moiety mimics the electronic properties of an enol or amide bond while resisting metabolic hydrolysis.
This guide analyzes the primary synthesis pathways, focusing on the transition from legacy reagents (DAST) to scalable, modern protocols (BAST/Deoxo-Fluor) that prioritize safety and selectivity.
Key Technical Challenges
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Selectivity: The primary challenge is favoring the formation of the vinyl fluoride (alkene) over the thermodynamically stable gem-difluoride byproduct.
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Thermal Stability: Traditional fluorinating agents are prone to catastrophic decomposition at elevated temperatures.
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Purification: The boiling points of the vinyl fluoride and gem-difluoride are often similar, making chromatographic separation inefficient on a large scale.
Synthesis Pathways: Mechanistic Analysis
The synthesis of 8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene is dominated by Deoxofluorination-Elimination strategies. The choice of reagent and base dictates the product distribution.
Pathway A: The BAST/Pyridine Protocol (Industrial Standard)
This is the most robust route for scale-up. It utilizes Bis(2-methoxyethyl)aminosulfur trifluoride (BAST/Deoxo-Fluor) in the presence of an organic base.
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Mechanism: The ketone oxygen attacks the sulfur center of the BAST reagent, releasing fluoride. The fluoride ion then acts as a base (or a nucleophile). In the presence of an exogenous base (Pyridine), proton abstraction from the
-carbon is favored, leading to the elimination of the sulfur leaving group and formation of the double bond (Vinyl Fluoride). -
Why BAST? Unlike Diethylaminosulfur trifluoride (DAST), BAST does not decompose violently until much higher temperatures, allowing for safer processing.
Pathway B: The DAST Route (Legacy/Academic)
Historically used in small-scale academic settings. Without careful temperature control and base additives, this pathway frequently yields high percentages of the gem-difluoro impurity (8,8-difluoro-1,4-dioxaspiro[4.5]decane).
Pathway Visualization
The following diagram illustrates the divergent pathways controlled by reaction conditions.
Figure 1: Divergent reaction pathways in the deoxofluorination of cyclic ketones. Base promotes the elimination pathway to the target vinyl fluoride.
Detailed Experimental Protocol
The following protocol is derived from optimized industrial patent literature (CN107827721B) and adapted for laboratory reproducibility. It maximizes the yield of the ene product.
Reagents & Materials
| Component | Role | Stoichiometry | Notes |
| 1,4-Cyclohexanedione monoethylene ketal | Substrate | 1.0 eq | Dried under vacuum before use. |
| BAST (Deoxo-Fluor) | Fluorinating Agent | 1.2 eq | Handle in fume hood; moisture sensitive. |
| Pyridine | Base | 3.0 eq | Essential for elimination selectivity. |
| Dichloromethane (DCM) | Solvent | 5-10 Vol | Anhydrous required. |
Step-by-Step Methodology
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System Preparation:
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Equip a 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
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Flame-dry the apparatus and purge with nitrogen.
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Charge & Cool:
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Add Dichloromethane (DCM) and Pyridine (3.0 eq) to the flask.
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Add 1,4-Cyclohexanedione monoethylene ketal (1.0 eq) . Stir until fully dissolved.
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Cool the reaction mixture to 0°C to 10°C using an ice/water bath.
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Reagent Addition (Critical Step):
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Load BAST (1.2 eq) into the addition funnel.[1]
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Add BAST dropwise over 30–60 minutes.
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Note: The reaction is exothermic. Ensure internal temperature does not exceed 15°C during addition to prevent runaway decomposition.
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Reaction Phase:
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Once addition is complete, allow the mixture to warm naturally to 25°C (Room Temperature) .
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Stir for 12 hours .
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Monitoring: Check progress via TLC or GC. The starting ketone signal should disappear.
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Quenching & Workup:
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Cool the mixture back to 0°C.
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Slowly quench by adding saturated aqueous NaHCO₃ (Sodium Bicarbonate). Caution: CO₂ evolution will occur.
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Separate the organic layer. Extract the aqueous layer twice with DCM.
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Combine organic layers and wash with:
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1N HCl (to remove excess pyridine).
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Brine.
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Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
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Purification:
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The crude oil is typically >90% pure.
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For high purity (>98%), perform vacuum distillation or flash chromatography (Silica gel; Hexane/EtOAc gradient).
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Analytical Characterization & Data
To validate the synthesis, compare analytical data against the following standard values.
Expected NMR Profile
The presence of the vinyl fluoride is confirmed by the distinct splitting pattern of the alkene proton and the fluorine signal.
| Nucleus | Shift ( | Multiplicity | Assignment | Interpretation |
| ¹H NMR | ~5.2 - 5.4 ppm | Doublet of Multiplets | Vinyl Proton (C7-H) | Coupling to Fluorine ( |
| ¹⁹F NMR | ~ -110 to -130 ppm | Multiplet | Vinyl Fluoride | Distinct from gem-difluoro signal (typically ~ -90 to -100 ppm). |
| ¹³C NMR | ~150 - 160 ppm | Doublet ( | C-F Carbon (C8) | Large coupling constant characteristic of C-F bond. |
Comparison of Fluorinating Agents
| Feature | DAST (Diethylaminosulfur trifluoride) | BAST (Bis(2-methoxyethyl)aminosulfur trifluoride) |
| Thermal Stability | Low (Decomposes >50°C) | High (Stable up to ~90°C) |
| Safety Profile | High explosion risk on scale | Lower risk; preferred for scale-up |
| Selectivity | Moderate (Requires precise temp control) | High (With pyridine additive) |
| Physical State | Liquid (Fumes in air) | Liquid (Less fuming) |
Troubleshooting & Optimization
Issue: High Gem-Difluoro Impurity
If the final product contains >5% of the saturated gem-difluoride:
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Increase Base: Ensure Pyridine is dry and present in at least 3.0 equivalents.
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Temperature: Do not cool below 0°C during the reaction phase. Slightly elevated temperatures (reflux in DCM) can promote the elimination of the intermediate to the alkene.
Issue: Low Yield / Decomposition
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Moisture Control: BAST hydrolyzes rapidly. Ensure all glassware is flame-dried and solvents are anhydrous.
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Quenching: Quenching too rapidly can cause heat spikes that degrade the ketal protecting group.
References
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Vertex Pharmaceuticals. (2018). Method for synthesizing 4-fluorocyclohexanone.[1] CN107827721B. Google Patents.
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Middleton, W. J. (1975). New fluorinating reagents.[2][3] Dialkylaminosulfur trifluorides. The Journal of Organic Chemistry, 40(5), 574-578. [Link]
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Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. The Journal of Organic Chemistry, 64(19), 7048-7054. [Link]
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Napolitano, E., et al. (1988). Simple synthesis of 4-fluoro-3-cyclohexen-1-one. Synthetic Communications.[4] [Link]
Sources
- 1. CN107827721B - Method for synthesizing 4-fluorocyclohexanone - Google Patents [patents.google.com]
- 2. Vinyl fluoride synthesis by fluorination [organic-chemistry.org]
- 3. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
